2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a broader class of pyrazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 2-Isopropylpyrazolo[1,5-a]pyrimidine is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
2-Isopropylpyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved through noncompetitive mechanisms, where the compound binds to an allosteric site on the enzyme . This binding alters the enzyme’s conformation, reducing its ability to catalyze its substrate .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the G1 phase and the G1/S transition . This results in the arrest of cell proliferation, thereby exerting an anti-cancer effect . The compound’s influence on the purine and pyrimidine biosynthesis pathways, which are essential for DNA replication and cell division, may also contribute to its anti-proliferative activity .
Pharmacokinetics
These properties are crucial for the compound’s bioavailability and therapeutic efficacy .
Result of Action
The inhibition of CDK2 by 2-Isopropylpyrazolo[1,5-a]pyrimidine leads to significant alterations in cell cycle progression, including the induction of apoptosis within cancer cells . This results in the inhibition of tumor cell growth, demonstrating the compound’s potential as an anti-cancer agent .
Action Environment
The action of 2-Isopropylpyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors of the compound . This suggests that the compound’s efficacy and stability could be modulated by its chemical environment .
Biochemical Analysis
Biochemical Properties
PPs interact with various biomolecules within cells. Notably, their absorption and emission behaviors are influenced by electron-donating groups (EDGs) at position 7 on the fused ring. These EDGs enhance both absorption and emission intensities. PPs with simple aryl groups, such as 4a (4-Py), 4b (2,4-Cl₂Ph), 4d (Ph), and 4e (4-MeOPh), exhibit good solid-state emission intensities. Their properties and stability are comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G .
Molecular Mechanism
At the molecular level, PPs likely exert their effects through binding interactions with biomolecules. Their electronic structure, analyzed using DFT and TD-DFT calculations, reveals that EDGs favor large absorption/emission intensities due to intramolecular charge transfer (ICT) to/from the fused ring. Electron-withdrawing groups (EWGs) result in lower intensities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes refining reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold.
Scientific Research Applications
2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and enzyme inhibition properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-propan-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7(2)8-6-9-10-4-3-5-12(9)11-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAPOMYFZRSLTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=CC=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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